An In-depth Technical Guide to the Biological Activity of 2-Amino-4-oxopentanoic Acid Hydrochloride
An In-depth Technical Guide to the Biological Activity of 2-Amino-4-oxopentanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Scaffold
As a Senior Application Scientist, it is not uncommon to encounter molecules with a sparse yet intriguing footprint in the scientific literature. 2-Amino-4-oxopentanoic acid hydrochloride represents one such case. While direct, extensive studies on its intrinsic biological activity are limited, its structural features as a non-proteinogenic α-amino acid and a 4-oxo monocarboxylic acid position it as a compound of significant interest for synthetic and medicinal chemistry. This guide is structured to provide a comprehensive overview by exploring its chemical identity, inferring its potential biological roles through the lens of related compounds, and elucidating its utility as a versatile building block for novel therapeutics. We will delve into its synthetic potential, hypothesize its metabolic fate, and outline experimental approaches to unlock its full biological characterization.
Molecular Profile and Physicochemical Properties
2-Amino-4-oxopentanoic acid hydrochloride is a derivative of valeric acid featuring an amino group at the α-position and a ketone at the 4-position[1]. This unique combination of functional groups imparts a specific reactivity and potential for diverse chemical transformations.
| Property | Value | Source |
| Molecular Formula | C5H10ClNO3 | [2] |
| Molecular Weight | 167.59 g/mol | [2] |
| IUPAC Name | 2-amino-4-oxopentanoic acid hydrochloride | [1] |
| Synonyms | L-Norvaline, 4-oxo-, hydrochloride (9CI) | [2] |
| Physical Description | White to off-white powder | Inferred from supplier data |
| Solubility | Soluble in water | Inferred from hydrochloride salt form |
The Synthetic Versatility: A Gateway to Bioactive Molecules
The primary recognized value of 2-amino-4-oxopentanoic acid lies in its potential as a precursor for the synthesis of more complex, biologically active molecules. Its bifunctional nature, possessing both an amino acid moiety and a ketone, allows for a variety of chemical modifications.
Precursor for Heterocyclic Synthesis
The presence of amino and keto functionalities makes 2-amino-4-oxopentanoic acid an ideal candidate for the synthesis of nitrogen-containing heterocycles, a class of compounds with broad applications in medicinal chemistry[3][4]. The amino group can act as a nucleophile, while the ketone provides an electrophilic center, facilitating cyclization reactions to form various ring systems.
Experimental Workflow: Hypothetical Synthesis of a Dihydropyrimidine Derivative
Caption: Hypothetical reaction scheme for the synthesis of a dihydropyrimidine derivative.
Scaffold for Novel Amino Acid Analogs
Non-proteinogenic amino acids (NPAAs) are valuable building blocks for developing advanced pharmaceuticals and agrochemicals[5]. The incorporation of NPAAs can enhance the stability, potency, and bioavailability of peptide-based therapeutics[6]. 2-Amino-4-oxopentanoic acid can serve as a scaffold to introduce novel side chains or modifications, leading to the creation of unique amino acid analogs with potentially improved pharmacological properties.
Inferred Biological Activity: Insights from Structural Analogs
In the absence of direct studies, we can infer potential biological activities of 2-amino-4-oxopentanoic acid by examining structurally related compounds, namely α-keto acids and other non-proteinogenic amino acids.
Potential Role in Metabolic Pathways
As an α-keto acid, 2-amino-4-oxopentanoic acid may participate in or modulate metabolic pathways. For instance, α-ketoglutarate, a dicarboxylic acid with a similar α-keto motif, is a crucial intermediate in the citric acid cycle and amino acid metabolism[7][8]. It is plausible that 2-amino-4-oxopentanoic acid could interact with enzymes involved in amino acid transamination or other metabolic processes.
Diagram: Potential Metabolic Intersection of 2-Amino-4-oxopentanoic Acid
Caption: Inferred interaction with amino acid metabolism and the Citric Acid Cycle.
Enzyme Inhibition Potential
The structural features of 2-amino-4-oxopentanoic acid suggest it could act as an enzyme inhibitor. α-Keto amides, which share the α-keto functionality, have been shown to be effective inhibitors of aminopeptidases[9]. The ketone group can interact with active site residues of enzymes, potentially leading to competitive or non-competitive inhibition. Aminotransferase inhibitors, which often mimic the structure of amino acids or keto acids, are crucial in modulating amino acid metabolism[10].
Proposed Experimental Protocols for Biological Characterization
To elucidate the biological activity of 2-amino-4-oxopentanoic acid hydrochloride, a systematic experimental approach is necessary.
In Vitro Cytotoxicity Assays
Objective: To determine the potential cytotoxic effects of the compound on various cell lines.
Methodology:
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Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in appropriate media.
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Compound Treatment: Prepare a stock solution of 2-amino-4-oxopentanoic acid hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Treat cells with a range of concentrations of the compound for 24, 48, and 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to quantify the cytotoxic potency.
Enzyme Inhibition Assays
Objective: To investigate the inhibitory potential of the compound against specific enzymes, such as aminotransferases or proteases.
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified enzymes (e.g., alanine aminotransferase, caspase-3) and their corresponding substrates.
-
Inhibition Assay: In a microplate format, incubate the enzyme with varying concentrations of 2-amino-4-oxopentanoic acid hydrochloride.
-
Activity Measurement: Initiate the enzymatic reaction by adding the substrate and measure the product formation or substrate depletion over time using a spectrophotometer or fluorometer.
-
Kinetic Analysis: Determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) by analyzing the reaction kinetics at different substrate concentrations.
Data Interpretation and Future Directions
The results from the proposed experiments will provide the first direct insights into the biological activity of 2-amino-4-oxopentanoic acid hydrochloride.
-
Cytotoxicity Data: Significant cytotoxicity in cancer cell lines compared to non-cancerous cells would warrant further investigation into its anticancer potential, including studies on the mechanism of cell death (apoptosis vs. necrosis).
-
Enzyme Inhibition Data: Potent inhibition of a specific enzyme would open avenues for its development as a targeted therapeutic agent. The mode of inhibition would guide further structural modifications to improve potency and selectivity.
Future research should focus on in vivo studies in animal models to assess the compound's efficacy, pharmacokinetics, and toxicology. Furthermore, its utility as a synthetic intermediate should be actively explored to generate libraries of novel compounds for broader biological screening.
Toxicology and Safety Considerations
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. |
(Data inferred from the safety data sheet of 5-Amino-4-oxopentanoic acid hydrochloride)[11]
Conclusion
2-Amino-4-oxopentanoic acid hydrochloride stands as a molecule of latent potential. While its own biological story is yet to be fully written, its chemical attributes strongly suggest a future role as a valuable tool in drug discovery and development. By leveraging its synthetic tractability and drawing inferences from its structural cousins, researchers can begin to unravel its biological significance and unlock its therapeutic promise. This guide serves as a foundational blueprint for that endeavor, encouraging a systematic and informed exploration of this intriguing chemical entity.
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